2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone is a complex organic compound characterized by its unique chemical structure This compound features a chlorophenyl group, a hydroxyl group, and a piperidinyl ring with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with appropriate reagents to introduce the piperidinyl ring and the methoxy groups. The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions involving large-scale reactors and precise temperature and pressure controls. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of treatments for various diseases, including those related to inflammation and pain.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the piperidinyl ring.
2-(4-Chlorophenyl)ethylamine: Contains an amine group instead of the hydroxyl group.
4-Chlorophenol: A simpler compound with a chlorophenol structure.
Uniqueness: 2-(4-Chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone stands out due to its combination of chlorophenyl, hydroxyl, and piperidinyl groups, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-20-15(21-2)7-8-17(10-13(15)18)14(19)9-11-3-5-12(16)6-4-11/h3-6,13,18H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJTRACXLMBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1O)C(=O)CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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